5-Phosphoarabinonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phosphoarabinonic acid: is an arabinonic acid derivative that carries a single phospho substituent at position 5. It is a small molecule with the chemical formula C₅H₁₁O₉P
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phosphoarabinonic acid typically involves the phosphorylation of arabinonic acid. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure the selective phosphorylation at the desired position .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the enzymatic phosphorylation of arabinonic acid using specific kinases that catalyze the transfer of a phosphate group from adenosine triphosphate to arabinonic acid. This method offers high specificity and yields under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Phosphoarabinonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The phospho group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 5-Phosphoarabinonic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is involved in the phosphorylation processes that are crucial for energy transfer and signal transduction in cells .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs that target specific enzymes or receptors involved in disease pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of 5-Phosphoarabinonic acid involves its role as a phosphorylating agent. It participates in biochemical reactions where it donates its phosphate group to other molecules, thereby modulating their activity. This process is essential in pathways such as glycolysis and gluconeogenesis, where it helps regulate the conversion of glucose-6-phosphate to fructose-6-phosphate .
Comparison with Similar Compounds
- 5-Phosphogluconic acid
- 5-Phosphoribonic acid
- 5-Phosphomannonic acid
Comparison: 5-Phosphoarabinonic acid is unique due to its specific structure and the position of the phospho group. Compared to similar compounds, it has distinct reactivity and applications. For instance, while 5-Phosphogluconic acid is involved in the pentose phosphate pathway, this compound has a more specialized role in certain phosphorylation reactions .
Properties
CAS No. |
57287-61-3 |
---|---|
Molecular Formula |
C5H11O9P |
Molecular Weight |
246.11 g/mol |
IUPAC Name |
(2S,3R,4R)-2,3,4-trihydroxy-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C5H11O9P/c6-2(1-14-15(11,12)13)3(7)4(8)5(9)10/h2-4,6-8H,1H2,(H,9,10)(H2,11,12,13)/t2-,3-,4+/m1/s1 |
InChI Key |
HNECGPFIYSOYHF-JJYYJPOSSA-N |
SMILES |
C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |
Synonyms |
5-phosphoarabinonate arabinonate-5-phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.